molecular formula C15H23ClN2O2 B2733182 Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride CAS No. 1823856-87-6

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride

Cat. No.: B2733182
CAS No.: 1823856-87-6
M. Wt: 298.81
InChI Key: XEEQCNQMYDVPFS-UHFFFAOYSA-N
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Description

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride is a synthetic carbamate derivative characterized by a piperidine ring substituted with a methyl group at the 5-position and a benzyl carbamate moiety attached via a methylene linker. Its molecular formula is C₁₅H₂₁ClN₂O₂ (inferred from structural analogs), with a molecular weight of approximately 284.78 g/mol (aligned with similar piperidine-based carbamates) . Its structural features—such as the piperidine ring’s stereoelectronic properties and the carbamate’s protective group functionality—make it relevant for drug discovery and crystallographic studies (e.g., via SHELX-based refinement) .

Properties

IUPAC Name

benzyl N-[(5-methylpiperidin-2-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-7-8-14(16-9-12)10-17-15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14,16H,7-11H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQCNQMYDVPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 5-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have indicated that compounds containing piperidine derivatives, including benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride, exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, piperidine derivatives have been shown to act as inhibitors of protein kinases, which play critical roles in cancer cell signaling .

1.2. Neurological Disorders

The compound's structure suggests potential efficacy in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives are known for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms. Studies have indicated that modifications to the piperidine moiety can enhance brain penetration and improve therapeutic outcomes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Researchers have explored various substitutions on the piperidine ring to enhance binding affinity and selectivity for biological targets.

Table 1: Structure-Activity Relationship Findings

Compound VariantBinding Affinity (nM)Target Enzyme/ProteinNotes
Original Compound850μ-opioid receptorModerate affinity
Hydroxyl Substituted4μ-opioid receptorExcellent binding affinity
N-benzyl Derivative1000CholinesteraseSuperior inhibition properties

Synthesis and Preparation Methods

The synthesis of this compound involves several steps that can be optimized for yield and purity. The preparation typically includes:

  • Starting Materials : Utilizing readily available precursors such as piperidine derivatives and benzyl carbamate.
  • Reactions : Employing methods such as nucleophilic substitution or coupling reactions to form the desired product.
  • Purification : Techniques like crystallization or chromatography are used to isolate the final compound with high purity.

Table 2: Synthesis Overview

StepDescription
1React piperidine with benzyl chloroformate to form an intermediate
2Purify the intermediate via recrystallization
3Convert to hydrochloride salt for enhanced stability

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Alzheimer's Disease
A study investigated the effects of a related piperidine derivative on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory and learning tasks, correlating with reduced levels of amyloid-beta plaques in the brain .

Case Study 2: Cancer Treatment
In another study, a series of piperidine-based compounds were evaluated for their anticancer activity against various cell lines. The results showed that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cells, suggesting a viable pathway for drug development .

Mechanism of Action

The mechanism of action of Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituent Position Molecular Formula Molecular Weight (g/mol) Purity Reference
Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate HCl Piperidine 5-methyl, 2-CH₂ linkage C₁₅H₂₁ClN₂O₂ ~284.78 N/A Inferred
Benzyl-(4-methylpiperidin-4-yl)carbamate HCl (CAS 676559-74-3) Piperidine 4-methyl, 4-position C₁₄H₂₁ClN₂O₂ 284.78 95%
Benzyl 4-hydrazinylpiperidine-1-carboxylate HCl Piperidine 4-hydrazinyl, 1-carboxylate C₁₃H₁₈ClN₃O₂ 299.76 N/A
N-Benzyl-4-(pyrazolo-pyrrolo-pyridine)bicyclooctane-1-amine HCl Bicyclo[2.2.2]octane Heterocyclic fusion C₂₅H₂₈ClN₅ 442.98 N/A

Key Observations :

  • Substituent Position: The target compound’s 5-methylpiperidin-2-yl group contrasts with the 4-methylpiperidin-4-yl group in CAS 676559-74-3.
  • Functional Groups : The hydrazine substituent in Benzyl 4-hydrazinylpiperidine-1-carboxylate HCl introduces nucleophilic reactivity, unlike the carbamate’s protective role in the target compound .
  • Scaffold Complexity : The bicyclooctane-amine derivative from the patent features a fused heterocyclic system, suggesting divergent biological targeting compared to simpler piperidine-carbamates .
Physicochemical and Application-Based Differences
  • Solubility : The bicyclooctane-amine derivative’s fused heterocycle likely reduces aqueous solubility compared to piperidine-carbamates, which benefit from the polar carbamate group .
  • Pharmaceutical Relevance : Piperidine-carbamates are commonly used as protease inhibitor intermediates, whereas fused heterocycles (e.g., pyrazolo-pyrrolo-pyridines) may target kinase pathways .

Biological Activity

Benzyl ((5-methylpiperidin-2-yl)methyl)carbamate hydrochloride is a piperidine derivative with potential pharmacological applications. The compound's structure, characterized by a benzyl group and a methyl carbamate moiety, suggests it may interact with various biological systems, particularly in the context of neurological and pain management therapies. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique piperidine structure that enhances its solubility and stability due to the hydrochloride salt form. The structural formula can be represented as follows:

C13H18ClN1O2\text{C}_{13}\text{H}_{18}\text{ClN}_1\text{O}_2

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that compounds similar to this compound may modulate neurotransmitter systems. They are believed to act on receptors involved in pain perception and inflammation. Specifically, studies suggest that such compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in cholinergic signaling pathways .

Biological Activity Overview

The biological activities associated with this compound include:

  • Neuroprotective Effects : The compound exhibits potential neuroprotective properties by modulating cholinergic activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Analgesic Properties : Similar piperidine derivatives have shown analgesic effects, indicating potential use in pain management.
  • Anticancer Activity : Some derivatives have demonstrated growth inhibition against various cancer cell lines, suggesting that this compound might possess anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveModulates AChE and BuChE activity
AnalgesicExhibits pain-relieving effects
AnticancerGrowth inhibition in cancer cell lines

Table 2: In Vitro Studies on Anticancer Activity

Cell LineIC50 Value (μM)Reference
MDA-MB-231 (Breast Cancer)4.98–14.65
HepG2 (Liver Cancer)2.43–7.84

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study investigated the effects of similar piperidine derivatives on AChE inhibition. Results indicated significant neuroprotective effects, suggesting that this compound could be beneficial in treating cognitive decline associated with Alzheimer's disease .
  • Anticancer Potential : Research involving various cancer cell lines has shown that compounds related to this compound can induce apoptosis and inhibit cell proliferation effectively. For instance, derivatives were tested against MDA-MB-231 cells, demonstrating promising anticancer activity .

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